

# BMS-250749 CAS number and molecular formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BMS-250749

Cat. No.: B1667190

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## In-Depth Technical Guide: BMS-250749

For Researchers, Scientists, and Drug Development Professionals

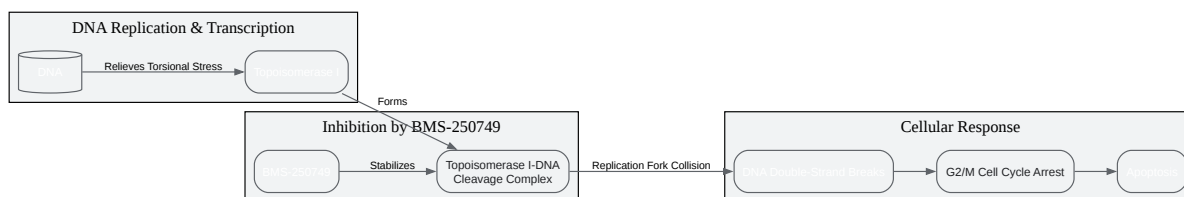
### Core Compound Details

**BMS-250749** is an investigational anticancer agent identified as a potent inhibitor of topoisomerase I. Its unique chemical structure and mechanism of action have positioned it as a subject of interest in preclinical cancer research.

Identifier	Value
CAS Number	406913-72-2 <sup>[1]</sup>
Molecular Formula	C <sub>26</sub> H <sub>18</sub> F <sub>3</sub> N <sub>3</sub> O <sub>6</sub> <sup>[1]</sup>

### Mechanism of Action: Topoisomerase I Inhibition

**BMS-250749** exerts its cytotoxic effects by targeting topoisomerase I, a critical enzyme in DNA replication and transcription. Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. **BMS-250749** stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which, upon collision with the replication fork, are converted into cytotoxic double-strand breaks. The resulting DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis, or programmed cell death.



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### Mechanism of BMS-250749 Action.

## Experimental Protocols

### Topoisomerase I Inhibition Assay (General Protocol)

While a specific protocol for **BMS-250749** is not publicly available, a standard in vitro assay to determine topoisomerase I inhibition involves the following steps. This type of assay measures the relaxation of supercoiled plasmid DNA.

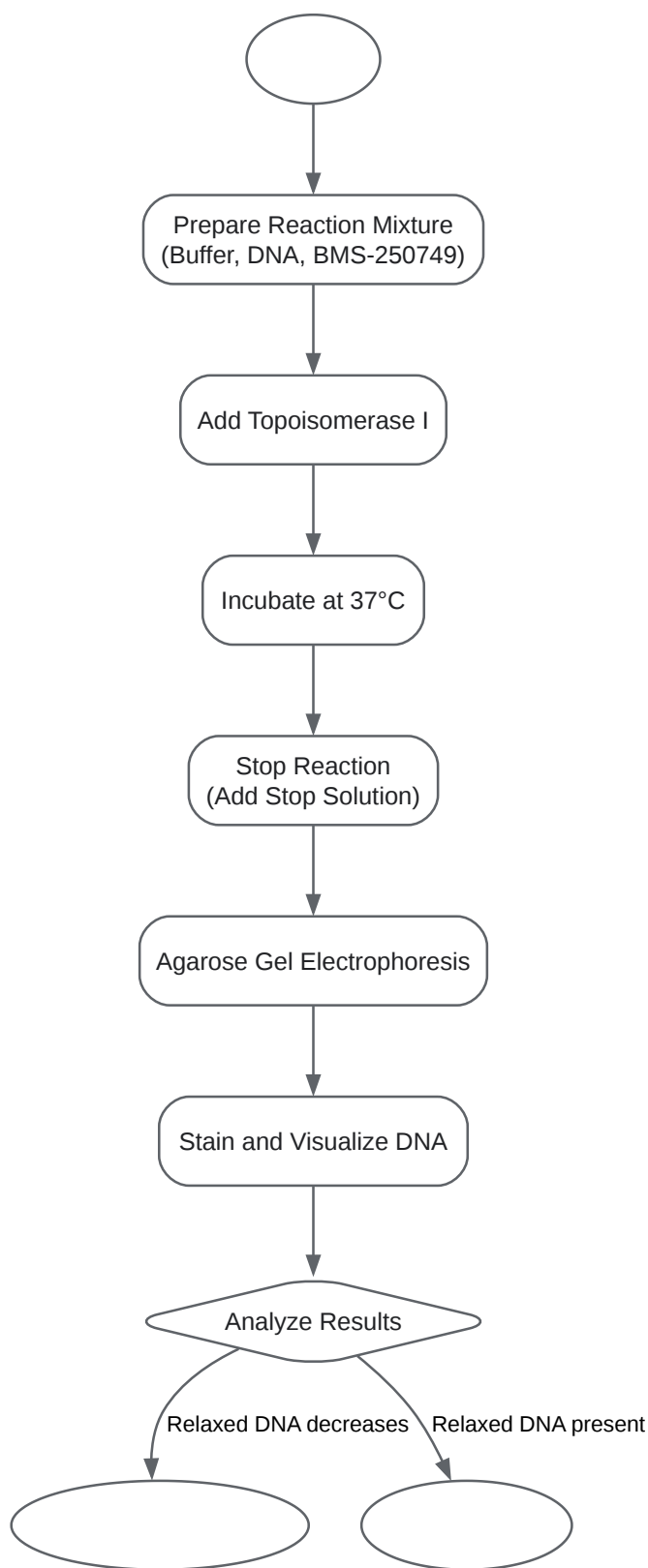
#### Materials:

- Purified human topoisomerase I enzyme
- Supercoiled plasmid DNA (e.g., pBR322)
- Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine)
- **BMS-250749** dissolved in a suitable solvent (e.g., DMSO)
- Stop Solution/Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
- Agarose gel (0.8-1.0%) in TBE or TAE buffer

- Ethidium bromide or other DNA stain

Procedure:

- Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of **BMS-250749**. Include a vehicle control (DMSO) and a positive control (a known topoisomerase I inhibitor like camptothecin).
- Initiate the reaction by adding purified topoisomerase I enzyme to each reaction tube.
- Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
- Terminate the reactions by adding the stop solution/loading dye.
- Load the samples onto an agarose gel.
- Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.
- Stain the gel with ethidium bromide and visualize under UV light.
- Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control without the inhibitor.



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**General Workflow for a Topoisomerase I Inhibition Assay.**

## Preclinical Antitumor Activity

Information regarding the specific in vivo antitumor activity of **BMS-250749** is limited in publicly accessible literature. Preclinical studies for topoisomerase I inhibitors typically involve xenograft models using various human tumor cell lines implanted in immunocompromised mice. For instance, the Lewis lung carcinoma model is a common syngeneic model used to evaluate the efficacy of anticancer agents. In such studies, tumor growth inhibition is a key endpoint to assess the compound's efficacy.

While specific IC<sub>50</sub> values for **BMS-250749** are not readily available in published literature, the evaluation of a compound's potency is a critical step. The IC<sub>50</sub>, or half-maximal inhibitory concentration, is determined through cytotoxicity assays against a panel of cancer cell lines. This data provides insights into the compound's spectrum of activity and its potential therapeutic applications.

Disclaimer: **BMS-250749** is an investigational compound and is not approved for clinical use. The information provided in this technical guide is for research and informational purposes only.

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## References

- 1. rsc.org [rsc.org]
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